![molecular formula C11H12O4 B2441072 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole CAS No. 157134-90-2](/img/structure/B2441072.png)
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole
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Overview
Description
“5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), a compound derived from 5-hydroxymethylfurfural (HMF), was cured with methyl nadic anhydride (MNA) and used as a tinplate coating . In another example, 5, 5’-(Oxybis(methylene))bis(2-((oxiran-2-ylmethoxy)methyl)furan) (OmbFdE) was synthesized using Epichlorohydrin (EPC), 50% w/w aqueous NaOH, and tetrabutylammonium bromide .
Molecular Structure Analysis
The molecular structure of “5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” consists of a benzodioxole ring with a methoxy group attached to one of the carbon atoms. This methoxy group is further connected to an oxirane (epoxy) ring .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied. For example, BOMF showed significantly higher reactivity towards maleic anhydride (MA) compared to the diglycidyl ether of bisphenol A (DGEBA) during the curing process .
Physical And Chemical Properties Analysis
“5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” is a liquid at room temperature. It has a predicted boiling point of 325.4 °C at 760 mmHg and a predicted density of 1.3 g/mL. The refractive index is predicted to be n 20D 1.57 .
Scientific Research Applications
- Application : 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole serves as a building block for bio-based epoxy resins. Researchers have explored its incorporation into epoxy formulations, resulting in improved performance . For instance, it contributes to enhancing the toughness and adhesion of epoxy-based adhesives .
- Application : The unique structure of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole makes it an interesting candidate for designing biocompatible polymers. Researchers have investigated its use in developing materials for controlled drug release and tissue scaffolds .
- Application : Incorporating 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole into polymer chains can lead to novel materials with tailored properties. Researchers have explored its use in copolymerization reactions to create functionalized polymers .
- Application : 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole is derived from renewable resources and offers a greener alternative for chemical synthesis. Researchers have used it in sustainable routes to synthesize various compounds .
- Application : 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole contributes to the fragrance industry. Its inclusion in perfumes, cosmetics, and flavor compounds adds a sweet, woody note .
- Application : Researchers have explored 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole as a photoinitiator in UV-curable coatings and 3D printing resins. Its reactivity under UV light enables rapid curing and crosslinking of polymers .
Epoxy Resins and Adhesives
Biocompatible Materials
Polymer Synthesis
Green Chemistry and Sustainable Synthesis
Flavor and Fragrance Chemistry
Photopolymerization and Photocuring
Future Directions
The future directions for “5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole” and similar compounds could involve exploring their potential as bio-based alternatives to traditional epoxy resins, which are often based on derivatives of bisphenol A (BPA). These bio-based alternatives could be used in a variety of applications, including as adhesives for carbon fiber-reinforced thermosetting plastics (CFRP) .
properties
IUPAC Name |
5-(oxiran-2-ylmethoxymethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-10-11(15-7-14-10)3-8(1)4-12-5-9-6-13-9/h1-3,9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSEGOANYTJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole |
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